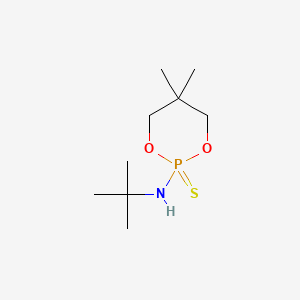
1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon and other elements such as oxygen, nitrogen, and sulfur. This particular compound is notable for its unique structure, which includes a dioxaphosphorinan ring and a sulfide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Formation of the dioxaphosphorinan ring through cyclization of suitable precursors.
Substitution Reactions: Introduction of the sulfide group via substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: Controlled batch reactions to synthesize the compound in large quantities.
Continuous Flow Reactors: Use of continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfide group to sulfoxide or sulfone.
Reduction: Reduction of the sulfide group to thiol.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted phosphorinan derivatives.
Scientific Research Applications
1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide involves its interaction with molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Signal Transduction: Modulating signaling pathways within cells.
Metabolic Pathways: Participating in or altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dioxaphosphorinan-2-amine derivatives: Compounds with similar dioxaphosphorinan rings but different substituents.
Organophosphorus sulfides: Compounds with phosphorus-sulfur bonds.
Uniqueness
1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
72542-64-4 |
|---|---|
Molecular Formula |
C9H20NO2PS |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-tert-butyl-5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C9H20NO2PS/c1-8(2,3)10-13(14)11-6-9(4,5)7-12-13/h6-7H2,1-5H3,(H,10,14) |
InChI Key |
RNNIVTRDSWWKQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=S)(OC1)NC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















